molecular formula C17H20ClNO2 B13754432 3-(Benzylamino)-4'-methoxypropiophenone hydrochloride CAS No. 24261-66-3

3-(Benzylamino)-4'-methoxypropiophenone hydrochloride

Cat. No.: B13754432
CAS No.: 24261-66-3
M. Wt: 305.8 g/mol
InChI Key: XFENVSAXIXFPKT-UHFFFAOYSA-N
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Description

3-(Benzylamino)-4’-methoxypropiophenone hydrochloride is an organic compound that belongs to the class of phenylmethylamines. This compound is characterized by the presence of a benzylamino group attached to a methoxypropiophenone structure. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylamino)-4’-methoxypropiophenone hydrochloride typically involves a multi-step processThe final step involves the methoxylation of the aromatic ring .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylamino)-4’-methoxypropiophenone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenylmethylamines, alcohols, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(Benzylamino)-4’-methoxypropiophenone hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 3-(Benzylamino)-4’-methoxypropiophenone hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzylamino)-4’-methoxypropiophenone hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

CAS No.

24261-66-3

Molecular Formula

C17H20ClNO2

Molecular Weight

305.8 g/mol

IUPAC Name

3-(benzylamino)-1-(4-methoxyphenyl)propan-1-one;hydrochloride

InChI

InChI=1S/C17H19NO2.ClH/c1-20-16-9-7-15(8-10-16)17(19)11-12-18-13-14-5-3-2-4-6-14;/h2-10,18H,11-13H2,1H3;1H

InChI Key

XFENVSAXIXFPKT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCNCC2=CC=CC=C2.Cl

Origin of Product

United States

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